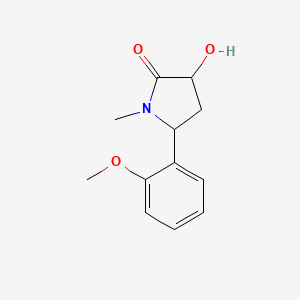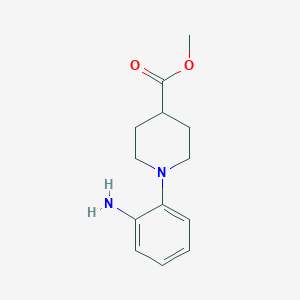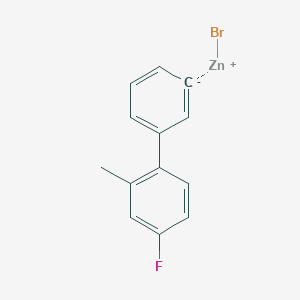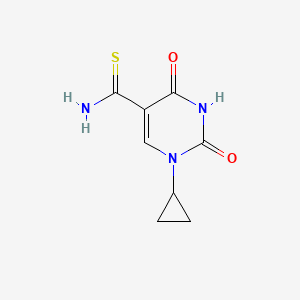![molecular formula C9H13NO2 B14869450 7-Azaspiro[4.5]decane-1,6-dione](/img/structure/B14869450.png)
7-Azaspiro[4.5]decane-1,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Azaspiro[4.5]decane-1,6-dione is a chemical compound with the molecular formula C9H13NO2. It belongs to the class of spiro compounds, which are characterized by a unique bicyclic structure where two rings share a single atom. This compound is notable for its applications in various fields, including medicinal chemistry and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Azaspiro[4.5]decane-1,6-dione typically involves the reaction of cyclopentanone with an appropriate amine under acidic conditions. One common method includes the use of catalytic hydrogenation, oxidation, and the Bucherer–Bergs reaction with cyclohexanone derivatives as raw materials . The reaction conditions often require controlled temperatures and the presence of specific catalysts to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve multi-step processes that include hydrolysis, esterification, acylation, and intramolecular condensation . These methods are designed to be cost-effective and scalable, allowing for the production of large quantities of the compound with consistent quality.
Análisis De Reacciones Químicas
Types of Reactions: 7-Azaspiro[4.5]decane-1,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
7-Azaspiro[4.5]decane-1,6-dione has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 7-Azaspiro[4.5]decane-1,6-dione involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a potent inhibitor of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids . By inhibiting FAAH, the compound can modulate the levels of endocannabinoids, thereby influencing various physiological processes such as pain perception and inflammation.
Comparación Con Compuestos Similares
8-Azaspiro[4.5]decane-7,9-dione: This compound shares a similar spiro structure but differs in its functional groups and biological activities.
1,4-Dioxa-8-azaspiro[4.5]decane: Another spiro compound with distinct chemical properties and applications.
Uniqueness: 7-Azaspiro[4.5]decane-1,6-dione is unique due to its specific molecular structure, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit FAAH sets it apart from other spiro compounds, making it a valuable tool in medicinal chemistry and drug development .
Propiedades
Fórmula molecular |
C9H13NO2 |
|---|---|
Peso molecular |
167.20 g/mol |
Nombre IUPAC |
7-azaspiro[4.5]decane-4,6-dione |
InChI |
InChI=1S/C9H13NO2/c11-7-3-1-4-9(7)5-2-6-10-8(9)12/h1-6H2,(H,10,12) |
Clave InChI |
YVRUGTNLRHQHTI-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)C2(C1)CCCNC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,5,5-Trifluoro-4-([(phenylsulfonyl)amino]methyl)pentanoic acid](/img/structure/B14869369.png)
![N-(2,5-dichlorophenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B14869375.png)
![4-[(n-Butyloxy)methyl]-3-fluorophenylZinc bromide](/img/structure/B14869380.png)


![hexahydro-2H-[1,2,5]thiadiazolo[2,3-a]pyridine 1,1-dioxide](/img/structure/B14869407.png)
![(E)-3-hydroxy-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)but-2-enenitrile](/img/structure/B14869408.png)



![(1R,2S,5S,8S,9R,17R,18S,21S,24R,26S,27S)-5-hydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.2.01,5.02,24.08,17.09,14.018,27.021,26]nonacosa-11,13,15-triene-4,10,22,29-tetrone](/img/structure/B14869432.png)


![7-(Tert-butyl)spiro[3.5]nonan-1-one](/img/structure/B14869457.png)
